2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Description

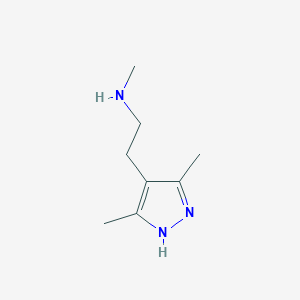

Key Structural Features

- Pyrazole ring : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and methyl groups at positions 3 and 5.

- Ethylamine substituent : A two-carbon chain (ethyl) with an amine group, where the nitrogen is methyl-substituted.

- Secondary amine : The nitrogen in the ethylamine group is bonded to one hydrogen and two carbons (methyl and ethyl groups).

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₁₅N₃ | |

| Molecular weight | 153.22 g/mol | |

| SMILES string | CNCCc1c(C)n[nH]c1C |

|

| InChIKey | PEYGUQISYVTMGO-UHFFFAOYSA-N |

The pyrazole ring’s electron-rich nature, combined with the electron-donating methyl groups, stabilizes the aromatic system. The ethylamine group introduces a polar region, influencing solubility and reactivity.

Crystallographic Analysis and Conformational Studies

Direct crystallographic data for this compound are limited, but insights can be drawn from analogous pyrazole derivatives.

Bond Lengths and Angles

In related pyrazole complexes (e.g., dichlorobis(3,5-dimethylpyrazole)dimethyltin(IV)), the Sn–N bond length is approximately 2.379 Å, while Sn–Cl bonds are 2.581 Å. These values suggest strong coordination between pyrazole nitrogen and metal centers.

Conformational Flexibility

The molecule has three rotatable bonds, enabling conformational diversity in solution. Computational models indicate the pyrazole ring remains planar due to aromatic stabilization, while the ethylamine group adopts a staggered conformation to minimize steric strain.

Solid-State Behavior

In pyrazole derivatives, solid-state structures often exhibit hydrogen-bonded networks. For example, 3,5-dimethylpyrazole forms adducts with chloranilic acid via intermolecular hydrogen bonds. While the target compound’s solid-state structure is unreported, analogous systems suggest similar aggregation patterns.

Comparative Analysis with Pyrazolylethylamine Derivatives

The structural modifications in this compound distinguish it from other pyrazolylethylamine derivatives.

The methyl groups at pyrazole positions 3 and 5 enhance steric bulk and electron density, potentially altering reactivity compared to unsubstituted analogs. The methylated amine reduces basicity relative to primary amines.

Tautomeric Equilibria in Pyrazole Ring Systems

Pyrazole derivatives often exhibit tautomerism between 1H, 2H, and 3H forms, depending on substituents and environmental conditions.

Tautomer Stabilization Factors

- Substituent effects : Electron-donating groups (e.g., methyl) at positions 3 and 5 stabilize the 1H tautomer.

- Solvent polarity : Polar solvents favor keto-enol tautomerism in pyrazolones.

- Solid-state freezing : Tautomerism is arrested in crystalline phases, fixing the 1H form.

| Substituent Pattern | Dominant Tautomer | Tautomer Ratio (Gas Phase) | Source |

|---|---|---|---|

| 3,5-Dimethylpyrazole | 1H | 75:25 (1H:3H) | |

| 4-Methylpyrazole | 1H | 90:10 (1H:3H) | |

| 3,5-Trifluoromethylpyrazole | 3H | 60:40 (3H:1H) |

Implications for the Target Compound

The target compound’s 1H-pyrazole core is fixed due to the absence of tautomerically active protons on nitrogen. However, in related systems (e.g., 3,5-dimethylpyrazole), the 1H tautomer dominates due to methyl group stabilization. This preference minimizes interconversion and enhances structural rigidity.

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGUQISYVTMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349408 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401632-42-6 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The starting point for the synthesis is typically 3,5-dimethylpyrazole , which can be prepared by cyclization reactions involving hydrazine derivatives and appropriate β-dicarbonyl compounds or nitriles under controlled conditions. Sonication-assisted cyclization methods have been reported to efficiently produce pyrazole derivatives, enhancing reaction rates and yields by promoting molecular interactions in solution.

Functionalization at the 4-Position of Pyrazole

Electrophilic substitution at the 4-position of 3,5-dimethylpyrazole is a key step to introduce a reactive handle for further modification. The Vilsmeier-Haack formylation is a common method to introduce an aldehyde group at this position, yielding 3,5-dimethylpyrazole-4-carbaldehyde. This intermediate can be further transformed into halogenated derivatives (e.g., 4-chloro or 4-bromo substituted pyrazoles) by reaction with N-chlorosuccinimide or N-bromosuccinimide in carbon tetrachloride, facilitating nucleophilic substitution reactions.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3, DMF, 0-5°C to RT | 3,5-dimethylpyrazole-4-carbaldehyde | Electrophilic substitution at C-4 |

| Halogenation | N-chlorosuccinimide or N-bromosuccinimide, CCl4 | 4-halo-3,5-dimethylpyrazole | Enables nucleophilic substitution |

Introduction of the Ethanamine Side Chain

The key transformation to obtain this compound involves nucleophilic substitution of the 4-halo substituent with an appropriate ethanamine derivative. This can be achieved by reacting the 4-halo-3,5-dimethylpyrazole with N-methylethanamine or its protected forms under basic conditions, often using phase transfer catalysts such as tetrabutylammonium chloride (TBAC) in aqueous sodium hydroxide to facilitate the reaction.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4-halo-3,5-dimethylpyrazole, N-methylethanamine, NaOH, TBAC, aqueous medium | This compound | High yield, yellow oil product |

Alternative Synthetic Routes

Another reported approach involves direct alkylation of 3,5-dimethylpyrazole with haloalkylamines. For example, 3,5-dimethylpyrazole can be reacted with 2-chloro-N-methylethanamine under reflux in polar aprotic solvents like acetonitrile or DMF in the presence of a base such as potassium carbonate to yield the target compound.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Direct alkylation | 3,5-dimethylpyrazole, 2-chloro-N-methylethanamine, K2CO3, acetonitrile, reflux | This compound | Straightforward, moderate to good yields |

Research Findings and Analytical Data

Yields and Purity

- The nucleophilic substitution method using 4-halo derivatives and N-methylethanamine typically affords the product in quantitative to high yields (often >85%) with minimal side products.

- Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures, yielding a yellow oil or solid depending on conditions.

Characterization

- NMR Spectroscopy : Characteristic signals include methyl groups on the pyrazole ring (~2.1–2.3 ppm), methylene protons adjacent to the pyrazole and amine (~3.0–4.3 ppm), and the N-methyl group (~2.2–2.5 ppm).

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 153.22 g/mol confirms the molecular formula C8H15N3.

- IR Spectroscopy : Absorptions corresponding to N-H stretching and C-N vibrations confirm the amine and pyrazole functionalities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation + Halogenation + Nucleophilic substitution | 3,5-dimethylpyrazole | POCl3, DMF, N-chlorosuccinimide, N-methylethanamine, NaOH, TBAC | 0-50°C, aqueous/organic solvents | >85% | Multi-step, high selectivity |

| Direct alkylation | 3,5-dimethylpyrazole | 2-chloro-N-methylethanamine, K2CO3 | Reflux in acetonitrile or DMF | Moderate to good | Simpler, fewer steps |

| Sonication-assisted cyclization (for pyrazole core) | Carboxylic acid derivatives, hydrazine hydrate | Methanol, acetic acid, NaH | Sonication, reflux | Efficient for pyrazole core | Enhances reaction rate |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring or the ethanamine chain.

Reduction: Reduced forms of the pyrazole ring or the ethanamine chain.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science:

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Structural and Functional Differences

Trimethyl Substitution (1,3,5-trimethyl): This modification introduces steric hindrance, which may reduce reactivity or binding affinity in enzyme or receptor interactions .

Functional Group Variations :

- Amine vs. Ketone : The target compound’s primary amine group (pKa ~10–11) contrasts with the ketone group (electrophilic carbonyl) in analogs like 933454-80-9 . This difference impacts hydrogen-bonding capacity, solubility, and suitability for further derivatization (e.g., amine coupling vs. ketone reduction) .

- Compounds like N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine incorporate boronate esters, enabling participation in Suzuki-Miyaura cross-coupling reactions. This functional group is absent in the target compound, highlighting divergent applications in synthetic chemistry .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, commonly referred to as DMPA, is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of DMPA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHN

- Molecular Weight : 153.2248 g/mol

- IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamine

- SMILES : CNCCc1c(C)n[nH]c1C

Biological Activity Overview

DMPA has been studied for various biological activities, including:

- Antiviral Activity : Research indicates potential antiviral properties against SARS-CoV-2 and other viruses.

- Antitumor Activity : Preliminary studies suggest that DMPA may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : Some studies have explored its role in neuroprotection and cognitive enhancement.

Antiviral Activity

DMPA has shown promise in antiviral applications. A study highlighted its interaction with viral proteins, suggesting it may inhibit viral replication. The binding affinity of DMPA to SARS-CoV-2 proteins was evaluated through molecular docking studies, demonstrating significant potential as an antiviral agent .

Antitumor Activity

DMPA's cytotoxic effects were tested against various cancer cell lines. In vitro assays revealed that DMPA exhibited significant anti-proliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC values ranging from 10 to 30 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Research into the neuroprotective properties of DMPA suggests that it may reduce oxidative stress and inflammation in neuronal cells. In animal models, DMPA administration resulted in improved cognitive function and reduced neuronal damage following ischemic events .

The mechanisms underlying the biological activities of DMPA are multifaceted:

- Inhibition of Enzymatic Activity : DMPA has been shown to inhibit specific enzymes involved in viral replication.

- Induction of Apoptosis : In cancer cells, DMPA promotes apoptosis through the activation of caspases.

- Reduction of Inflammatory Markers : In neuroprotection studies, DMPA decreased levels of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPA:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral activity against SARS-CoV-2 | Significant binding affinity to viral proteins; potential as an antiviral agent. |

| Study 2 | Cytotoxicity in cancer cell lines | IC values between 10–30 µM; induction of apoptosis observed. |

| Study 3 | Neuroprotective effects | Improved cognitive outcomes in ischemic models; reduction in oxidative stress markers. |

Q & A

Q. Key Parameters for Optimization :

- Temperature control (70–80°C for reflux).

- Solvent polarity (ethanol or DMF for solubility).

- Stoichiometric ratios (1:1 molar ratio of reactants).

What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm for pyrazole-CH3), ethylamine chain (δ ~2.7–3.1 ppm for N-CH3), and pyrazole protons (δ ~6.0–6.5 ppm for NH) .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs .

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 153.23 [M+H]+) and retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) .

Q. Advanced Research Focus

- 2D NMR validation : Use HSQC and HMBC to confirm proton-carbon correlations, especially for overlapping peaks in the pyrazole region .

- Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) in DFT to account for solvent polarity .

- Dynamic effects : Consider temperature-dependent conformational changes impacting NMR splitting patterns.

Case Study : In azo dye derivatives, DFT-calculated UV-Vis spectra showed <5 nm deviation from experimental data when solvent effects were included .

What computational approaches are used to model the electronic structure and reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, HOMO localization on the pyrazole ring suggests susceptibility to electrophilic attack .

- Molecular docking : Screen against biological targets (e.g., fungal enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Solvatochromic analysis : Correlate solvent polarity (e.g., chloroform vs. DMSO) with UV-Vis absorption shifts to assess charge-transfer transitions .

What strategies are effective for designing biologically active derivatives?

Q. Advanced Research Focus

- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the pyrazole 3,5-positions to enhance antifungal activity .

- Bioisosteric replacement : Replace the ethylamine chain with thioamide or triazole moieties to improve target binding .

- In vitro assays : Evaluate antifungal activity using microdilution methods (MIC50 values) against Candida albicans .

Q. Example Derivative Activity :

| Derivative Structure | MIC50 (μg/mL) | Reference |

|---|---|---|

| (E)-2-((1-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol | 12.5 |

How can crystallization challenges be addressed for X-ray structural determination?

Q. Basic Research Focus

- Solvent screening : Use slow evaporation in ethanol/water (8:2) to grow single crystals.

- Cryoprotection : Soak crystals in glycerol before flash-freezing for synchrotron data collection .

- Refinement : Apply SHELXL for high-resolution refinement, especially for twinned crystals or disordered methyl groups .

What are the limitations of current synthetic routes, and how can they be mitigated?

Q. Advanced Research Focus

- Low yields : Side reactions (e.g., over-alkylation) reduce efficiency. Mitigate via stepwise protection/deprotection of reactive amines .

- Scalability : Replace reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .

- Byproduct formation : Monitor via HPLC (SMD-TFA05 conditions) and optimize column chromatography gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.